hemoglobin Matera
Description
Properties
CAS No. |
132822-82-3 |
|---|---|
Molecular Formula |
C140H227N43O43 |
Synonyms |
hemoglobin Matera |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Hemoglobin Matera
Genetic Locus and Gene Structure (HBB Gene)
Hemoglobin is composed of four protein subunits, typically two alpha-globin chains and two beta-globin chains. The beta-globin chains are encoded by the HBB gene, which is located on the short arm of human chromosome 11 at position 15.4. wikipedia.org This gene is part of a larger beta-globin locus that contains a cluster of several beta-globin-like genes. wikipedia.org The order of these genes on the chromosome is 5' - epsilon – gamma-G – gamma-A – delta – beta - 3'. wikipedia.org The normal HBB gene is approximately 1600 base pairs long and is comprised of three exons, which are the coding regions, interrupted by two non-coding introns. wikipedia.org
Precise Point Mutation Analysis (HBB: c.167 T > A)
Hemoglobin Matera arises from a specific point mutation within the HBB gene. ontosight.aitandfonline.com This mutation is a transversion where a thymine (B56734) (T) nucleotide is replaced by an adenine (B156593) (A) nucleotide at the 167th position of the coding DNA sequence (c.167 T > A). tandfonline.comithanet.eu
Codon 55 (D6) Substitution: Methionine to Lysine (B10760008) (Met↣Lys)
This single nucleotide change occurs in codon 55 of the beta-globin chain. tandfonline.comnih.gov The original codon, ATG, which codes for the amino acid methionine, is altered to AAG, which codes for the amino acid lysine. tandfonline.com This results in a substitution of methionine with lysine at position 55 of the beta-globin protein, a position also designated as D6. nih.gov
Implications of the Nucleotide Change
The substitution of the hydrophobic amino acid methionine with the basic and larger amino acid lysine disrupts the normal structure and stability of the hemoglobin molecule. expasy.org Specifically, this change interferes with the α1-β1 contact point within the hemoglobin tetramer, leading to an unstable hemoglobin variant. nih.govtandfonline.com This instability can be observed through heat and isopropanol (B130326) stability tests, which show decreased stability for this compound. nih.gov
Genetic Epidemiology and Population Frequencies
This compound was first identified in an Italian family from Matera in Southern Italy. nih.govtandfonline.com It has since been reported in other individuals, including a pregnant Chinese woman, indicating that while rare, it is not confined to a single geographic location. tandfonline.com However, comprehensive data on the population frequencies of the HBB: c.167 T > A mutation are not widely available, suggesting it is a very rare variant.
Table of Research Findings on this compound
| Feature | Description | Reference |
|---|---|---|
| Genetic Locus | HBB gene on chromosome 11p15.4 | wikipedia.org |
| Point Mutation | c.167 T > A | tandfonline.comithanet.eu |
| Codon Change | Codon 55: ATG > AAG | tandfonline.com |
| Amino Acid Substitution | Methionine to Lysine (Met55Lys) | tandfonline.comnih.gov |
| Molecular Impact | Interference with α1-β1 contact, leading to instability | nih.govtandfonline.com |
| Initial Discovery | Italian family from Matera | nih.govtandfonline.com |
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| Hemoglobin A | |
| Methionine |
Structural Biology and Biophysical Characterization of Hemoglobin Matera
Impact of Primary Amino Acid Substitution on Polypeptide Chain
Hemoglobin Matera is characterized by a single point mutation in the gene that codes for the beta-globin chain, one of the protein subunits of hemoglobin. nih.govdnai.org This mutation leads to the substitution of a single amino acid in the primary sequence of the polypeptide chain. nih.gov
Stereochemical Properties of Methionine vs. Lysine (B10760008) at Position 55
The specific substitution in this compound occurs at position 55 of the beta-globin chain, where the amino acid methionine is replaced by lysine. nih.govtandfonline.com Methionine and lysine possess distinct stereochemical properties that significantly influence the local protein structure.
| Amino Acid | Property | Description |
| Methionine (Met) | Nonpolar, Hydrophobic | Contains a sulfur atom in its side chain, which is largely nonpolar and tends to be buried within the protein's interior, away from the aqueous environment. expasy.orgnih.gov |
| Lysine (Lys) | Polar, Positively Charged, Basic | Features a long side chain ending in an amino group that is positively charged at physiological pH. This makes it hydrophilic and likely to be found on the protein surface. expasy.orglibretexts.org |
This change from a medium-sized, hydrophobic residue (methionine) to a large, basic, and positively charged residue (lysine) introduces a significant alteration in the local chemical environment of the polypeptide chain. expasy.org
Effects on Tertiary Structure and Globin Chain Folding
The primary amino acid substitution in this compound has a cascading effect on the higher levels of protein structure, beginning with the tertiary structure of the individual beta-globin subunit. bioninja.com.au
Conformational Changes Induced by the Substitution
The replacement of methionine with lysine at position β55 induces conformational changes in the beta-globin subunit. The introduction of a bulky and charged lysine side chain in the D6 helix region can lead to localized unfolding or altered folding pathways. This structural perturbation is a key factor contributing to the observed instability of the hemoglobin variant. nih.govtandfonline.com
Stability of the Monomeric Globin Subunit
The altered tertiary structure results in a decreased stability of the monomeric beta-globin subunit. nih.gov This instability was demonstrated in laboratory tests, where this compound showed reduced stability when subjected to heat and isopropanol (B130326). nih.govtandfonline.com The presence of inclusion bodies, which are aggregates of denatured hemoglobin, in the red blood cells of individuals with this variant further attests to its instability. dnai.orgtandfonline.com
Quaternary Structure and Subunit-Subunit Interactions
Hemoglobin is a tetrameric protein, composed of two alpha and two beta subunits, and its function relies on the precise arrangement and interaction of these subunits, known as the quaternary structure. mun.calibretexts.org The substitution in this compound disrupts these critical inter-subunit contacts.
| Feature | Description | Reference |
| Hemoglobin Variant | This compound | nih.gov |
| Mutation | β55(D6) Methionine → Lysine | nih.govresearchgate.net |
| Genetic Locus | HBB: c.167T>A | researchgate.net |
| Primary Structural Defect | Interference in the α1-β1 contact interface | nih.gov |
| Biophysical Observation | Decreased stability in heat and isopropanol tests | nih.govresearchgate.net |
Alterations in Allosteric Sites and Dynamics
While the β55 residue is not located within a primary allosteric site, the structural instability originating from the disrupted α1-β1 interface has profound implications for the allosteric dynamics of this compound. Allostery in hemoglobin—the cooperative binding and release of oxygen—depends on the molecule's ability to transition between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. nih.govelifesciences.org This transition involves significant conformational changes, particularly at the α1β2 interface.
A stable α1β1 contact is necessary to provide the rigid framework against which the allosteric movements of the α1β2 interface can occur. The instability introduced by the Matera mutation can be expected to alter the energetic landscape of the T-to-R transition. Although specific studies on the allosteric coefficients of Hb Matera are not detailed in the available literature, structural instability generally impairs the precise, coordinated movements required for efficient cooperativity, potentially leading to altered oxygen affinity and a reduced Bohr effect. The general mechanisms of allostery involve a delicate balance of interactions, and a significant perturbation in a major subunit interface inevitably affects the global dynamics of the protein. nih.gov
Heme Pocket Integrity and Heme-Globin Interactions
The instability of this compound directly compromises the integrity of the heme pocket and the crucial interactions between the heme group and the globin chain. In a stable hemoglobin molecule, the heme group is securely lodged in a hydrophobic pocket, which protects the central iron atom from oxidation. researchgate.net
The observed instability and precipitation of Hb Matera into inclusion bodies are strong indicators of compromised protein folding, leading to the exposure of hydrophobic interiors and the eventual loss of the heme prosthetic group. nih.govresearchgate.netnih.gov When the globin chain unfolds, the heme pocket is disrupted, and the heme can detach from the protein. This free heme is highly toxic and can generate reactive oxygen species, contributing to cellular damage. The formation of inclusion bodies is a terminal event resulting from the aggregation of denatured globin chains that have lost their heme.
Computational Modeling and Molecular Dynamics Simulations of Protein Conformation and Dynamics
As of the latest available data, specific computational modeling and molecular dynamics (MD) simulation studies for this compound have not been published. However, these in-silico techniques are powerful tools for investigating the structural and functional consequences of hemoglobin mutations. scirp.orgmedicinescience.org
Table of Common Molecular Dynamics Simulation Parameters for Hemoglobin Studies
| Parameter | Typical Value/Method | Purpose | Reference |
|---|---|---|---|
| Force Field | CHARMM36, Amber ff14SB | Defines the potential energy function for all atoms in the system. | elifesciences.orgmdpi.com |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. | elifesciences.orgmdpi.com |
| System Setup | Protein embedded in a periodic water box with counter-ions. | Mimics physiological conditions and avoids edge effects. | elifesciences.orgnih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for the observation of conformational changes and protein dynamics. | nih.govcornell.eduelifesciences.org |
| Analysis | RMSD, RMSF, Radius of Gyration, Principal Component Analysis | Quantifies structural stability, flexibility, compactness, and collective motions. | scirp.orgmedicinescience.org |
Molecular Mechanisms of Hemoglobin Matera Instability
Pathways of Protein Destabilization and Unfolding
The primary defect in Hemoglobin Matera is a missense mutation in the beta-globin gene (HBB), resulting in the substitution of methionine with lysine (B10760008) at position β55 (D6). nih.govhmdb.ca This specific amino acid change is the catalyst for the protein's instability. The substitution interferes with the critical alpha-1-beta-1 (α1β1) contact point within the hemoglobin tetramer. nih.gov These contact points are essential for maintaining the stable quaternary structure of the hemoglobin molecule.
The disruption of this interaction weakens the association between the globin subunits, leading to a less stable protein. This inherent structural weakness makes the hemoglobin molecule susceptible to denaturation and unfolding, even under normal physiological conditions. mdpi.com The process of unfolding can be conceptualized as a transition from a stable, functional conformation to a partially or fully unfolded state, which exposes regions of the protein that are normally sequestered in its core. researchgate.netorientjchem.org This destabilization was confirmed in laboratory tests, where this compound showed decreased stability in response to heat and isopropanol (B130326). nih.gov
Table 1: Characteristics of this compound
| Feature | Description | Source(s) |
|---|---|---|
| Variant Type | Unstable Hemoglobin, Beta-chain variant | nih.govhmdb.ca |
| Mutation | Methionine (Met) replaced by Lysine (Lys) at position 55 of the beta-globin chain (β55 Met→Lys) | nih.gov |
| Structural Impact | Interference in the alpha 1-beta 1 contact of the hemoglobin molecule | nih.gov |
| Biochemical Phenotype | Decreased stability in heat and isopropanol tests | nih.gov |
| Cellular Phenotype | Presence of inclusion bodies in numerous red cells | nih.gov |
Mechanisms of Globin Chain Aggregation and Precipitation
The instability and subsequent unfolding of the this compound variant are precursors to the aggregation and precipitation of its globin chains. mdpi.com In a healthy red blood cell, there is a balanced synthesis of alpha (α) and beta (β) globin chains, which readily form stable α2β2 tetramers. archivesofmedicalscience.com In individuals with this compound, the unstable β-chains are prone to rapid denaturation. nih.govmdpi.com
These denatured globin chains lose their native conformation and are unable to maintain their soluble state within the erythrocyte's cytoplasm. They tend to self-associate, forming insoluble aggregates. kuleuven.be This process is driven by the thermodynamics of protein folding, where unfolded or misfolded proteins expose interfaces that promote intermolecular interactions, leading to aggregation. In thalassemias, an imbalance in globin chain production leads to the precipitation of the excess, unpaired chains. Similarly, for this compound, the rapid degradation of the unstable variant disrupts the balance and leads to the accumulation and precipitation of denatured globin.
Role of Exposed Hydrophobic Residues in Aggregation
A primary driving force for protein aggregation is the exposure of hydrophobic amino acid residues that are normally buried within the protein's core. kuleuven.befrontiersin.org While the specific mutation in this compound involves replacing a hydrophobic residue (methionine) with a charged one (lysine), the key to aggregation lies in the consequence of this substitution: protein unfolding. nih.gov
The disruption of the α1-β1 contact destabilizes the entire structure, causing it to partially or fully unfold. nih.gov This unfolding process exposes significant hydrophobic patches on the globin chain surface to the aqueous environment of the cytosol. nih.gov It is energetically unfavorable for these nonpolar, hydrophobic surfaces to be in contact with water. kuleuven.be Consequently, these exposed hydrophobic regions on different unfolded globin molecules tend to interact with each other, effectively removing themselves from the aqueous environment and initiating the aggregation process. frontiersin.orgnih.gov This hydrophobic interaction is a common mechanism underlying the aggregation of various unstable proteins. kuleuven.beunige.ch
Generation of Reactive Oxygen Species (if linked to instability-induced heme release/oxidation)
Unstable hemoglobins (B146990) are particularly vulnerable to oxidative damage, a process that can generate reactive oxygen species (ROS). mdpi.com Hemoglobin can undergo autoxidation, where the ferrous iron (Fe²⁺) in the heme group is oxidized to ferric iron (Fe³⁺), forming methemoglobin. This process generates a superoxide (B77818) radical (O₂⁻). nih.govmdpi.comresearchgate.net Unstable variants like this compound are presumed to have an accelerated rate of autoxidation due to their structural fragility.
The generated superoxide can be converted to other potent ROS, such as hydrogen peroxide (H₂O₂). mdpi.com Furthermore, the instability can lead to the dissociation of the heme group from the denatured globin chain. nih.gov This free heme is highly toxic and can act as a catalyst in Fenton reactions, generating the extremely reactive hydroxyl radical (HO•). nih.govresearchgate.net This cascade creates a state of significant oxidative stress within the red blood cell, where the production of ROS overwhelms the cell's antioxidant defenses. mdpi.comhaematologica.org This oxidative stress further damages cellular components, including the red cell membrane, and exacerbates hemoglobin denaturation in a vicious cycle. nih.gov
Table 2: Key Molecular Factors in this compound Instability
| Molecular Component | Role in Instability Pathway | Source(s) |
|---|---|---|
| Beta-Globin Chain (mutated) | Site of the primary defect (β55 Met→Lys) that initiates destabilization. | nih.govhmdb.ca |
| Alpha-1-Beta-1 (α1β1) Contact | The crucial structural interface that is disrupted by the mutation, leading to unfolding. | nih.gov |
| Hydrophobic Residues | Become exposed upon globin chain unfolding and drive aggregation. | kuleuven.benih.gov |
| Heme Group | Can be released from the unstable globin, catalyzing ROS generation. | nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | Generated as a consequence of hemoglobin autoxidation and heme release, causing further cellular damage. | mdpi.commdpi.com |
Cellular Manifestations at a Molecular Level: Inclusion Body Formation
The culmination of globin chain precipitation and aggregation within the red blood cell is the formation of intracellular inclusion bodies. nih.gov For unstable hemoglobins, these aggregates are specifically known as Heinz bodies. mdpi.comnih.gov Research has definitively shown that individuals with this compound have numerous red cells containing these inclusion bodies. nih.gov
Heinz bodies are essentially large, intracellular precipitates of denatured and aggregated hemoglobin. mdpi.comwikipedia.org They are formed from the cross-linked unstable globin chains, along with heme degradation products and potentially other damaged proteins. These bodies can attach to the inner surface of the red blood cell membrane, leading to increased membrane rigidity and damage. mdpi.comnih.gov The presence of Heinz bodies is a hallmark of hemolytic anemias caused by unstable hemoglobins, signifying significant protein instability and oxidative damage within the erythrocyte. mdpi.com
Functional Implications at the Molecular Level
Oxygen Binding Affinity and Cooperativity Alterations
While specific quantitative data on the oxygen binding affinity (P50) and the Hill coefficient for Hemoglobin Matera are not extensively detailed in published research, the location of the mutation and its known effects on stability allow for inferences regarding these properties.
Cooperative oxygen binding in hemoglobin is governed by the equilibrium between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. derangedphysiology.com This transition is primarily mediated by conformational changes at the α1β2 interface. nih.gov The α1β1 interface, where the this compound mutation occurs, is generally considered a stable "packing" contact that does not undergo significant rearrangement during oxygenation. derangedphysiology.com
The oxygen-hemoglobin dissociation curve graphically represents the affinity of hemoglobin for oxygen. savemyexams.com Its sigmoidal shape is a hallmark of cooperative binding. derangedphysiology.com Specific characteristics of the oxygen dissociation curve for this compound, such as a definitive left or right shift, have not been documented. A significant shift would imply a substantial change in oxygen affinity. Given the lack of severe clinical symptoms reported in carriers, it is unlikely that this compound causes a drastic shift in the curve that would impair oxygen delivery to a physiologically significant degree. researchgate.net
Cooperative Oxygen Binding Equilibrium (T- and R-states)
Modulation of Allosteric Regulation
Allosteric regulation fine-tunes hemoglobin's oxygen affinity in response to physiological signals. This is achieved through the binding of heterotropic effectors, which stabilize the low-affinity T-state, promoting oxygen release in tissues. nih.govbyjus.comaklectures.com
The primary allosteric effectors for hemoglobin include protons (H+, the Bohr effect), carbon dioxide (CO2), and 2,3-Bisphosphoglycerate (2,3-BPG). nih.govbyjus.comstudymind.co.uk These effectors bind to specific sites on the hemoglobin molecule, distinct from the oxygen-binding heme group. The binding site for 2,3-BPG, for instance, is located in the central cavity between the two β-chains and involves positively charged residues such as β2 His, β82 Lys, and β143 His. wikipedia.org
Impact on Heterotropic Effector Binding (e.g., 2,3-Bisphosphoglycerate, H+, CO2)
Heme Redox Chemistry and Methemoglobin Formation
A critical consequence of hemoglobin instability is the increased propensity for auto-oxidation. dynamed.com In a stable hemoglobin molecule, the iron atom within the heme group is maintained in its ferrous (Fe²⁺) state, which is capable of reversibly binding oxygen. mriquestions.com Unstable hemoglobin variants, like this compound, are more susceptible to the oxidation of this iron to the ferric (Fe³⁺) state, a form known as methemoglobin (MetHb). dynamed.com
Methemoglobin is incapable of transporting oxygen. mriquestions.com Furthermore, the presence of an Fe³⁺ heme within a hemoglobin tetramer can increase the oxygen affinity of the remaining Fe²⁺ hemes, impairing oxygen release to tissues. The reported findings for this compound, specifically its reduced stability and the presence of numerous inclusion bodies in red cells, are strong indicators of an accelerated rate of methemoglobin formation. nih.govresearchgate.net These inclusion bodies, also known as Heinz bodies, are aggregates of precipitated, denatured hemoglobin, which are often composed of oxidized hemoglobin molecules. dynamed.com This suggests that the structural disruption in this compound facilitates the oxidation of heme iron, leading to the formation of non-functional methemoglobin and its subsequent precipitation.
Advanced Methodologies for Characterization of Hemoglobin Matera
Chromatographic Techniques for Variant Separation and Quantification
Chromatographic techniques are widely used for the separation and quantification of hemoglobin variants. These methods leverage the differential interactions of hemoglobin molecules with a stationary phase as they are carried through by a mobile phase.
High-Performance Liquid Chromatography (HPLC), particularly cation exchange HPLC, is a common method for the initial screening and identification of hemoglobin variants. It separates hemoglobins (B146990) based on their charge. However, a significant limitation in the characterization of Hemoglobin Matera by HPLC is its tendency to coelute with Hemoglobin A2 (Hb A2) and Hemoglobin E (Hb E) nih.gov. This coelution makes it challenging to definitively identify and quantify this compound using HPLC alone, as a high Hb A2 fraction on an HPLC pattern could indicate the presence of Hb Matera or other variants like Hb E nih.gov.
Capillary Electrophoresis (CE) has proven to be a valuable technique for the detection and discrimination of this compound, particularly when HPLC shows coelution with other variants nih.gov. CE separates molecules based on their charge-to-size ratio within a capillary tube. Studies have shown that CE is capable of clearly separating this compound from Hemoglobin A2 and Hemoglobin E nih.gov. This clear separation allows for the specific detection and quantification of the this compound peak nih.gov. The migration pattern and peak quantification obtained through CE, often in conjunction with hematological parameters, enable the differentiation of this compound from other coeluting hemoglobins nih.gov. For instance, in one case, CE analysis showed a clear separation of this compound from Hb A2, with the variant migrating in zone 6 nih.gov. Quantification of the fractions indicated a this compound peak representing 36.9% in a heterozygous state, a value higher than that typically observed for heterozygous Hb E nih.gov.
Here is a comparison of HPLC and CE for this compound separation:
| Method | Separation from Hb A2 and Hb E | Quantification of Hb Matera |
| High-Performance Liquid Chromatography (HPLC) | Difficult (coelution occurs) nih.gov | Challenging due to coelution nih.gov |
| Capillary Electrophoresis (CE) | Clear separation observed nih.gov | Enables specific quantification nih.gov |
High-Performance Liquid Chromatography (HPLC)
Electrophoretic Methods for Protein Separation
Electrophoretic methods separate hemoglobin variants based on their electrical charge at a specific pH. These techniques have historically been fundamental in the identification of abnormal hemoglobins.
Cellulose (B213188) acetate (B1210297) electrophoresis is a widely used method for screening hemoglobin variants, typically performed at an alkaline pH (8.2-8.6). At this pH, hemoglobin is negatively charged and migrates towards the anode. Variant hemoglobins with alterations in their amino acid sequence that change the surface charge will exhibit different migration patterns compared to normal hemoglobin. While cellulose acetate electrophoresis is a valuable screening tool for many hemoglobinopathies, specific detailed research findings on the migration of this compound on cellulose acetate were not prominently featured in the consulted literature. However, as a general method for hemoglobin separation based on charge, it could potentially show a distinct band for this compound depending on the net charge change caused by the Met→Lys substitution at position 55.
Citrate (B86180) agar (B569324) electrophoresis is another electrophoretic technique used for hemoglobin variant separation, typically conducted at an acidic pH (6.0-6.2). This method complements alkaline electrophoresis and can provide better resolution for certain hemoglobin variants that may co-migrate on cellulose acetate. The separation in citrate agar electrophoresis is influenced by the interaction of hemoglobin with the agar support in addition to its charge. Similar to cellulose acetate electrophoresis, specific detailed research findings on the migration of this compound on citrate agar were not extensively detailed in the provided search results. However, it is a standard method in hemoglobin analysis protocols for confirming variants initially detected by other techniques.
Isoelectrofocusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge. IEF offers superior resolution compared to traditional gel electrophoresis methods and is capable of distinguishing between proteins with very small differences in pI. It is considered a sensitive method for the identification of hemoglobin variants. While IEF is a powerful tool in the comprehensive analysis of hemoglobinopathies, specific detailed applications or findings regarding the isoelectric point and separation of this compound using IEF were not specifically highlighted in the search results. However, its high resolving power makes it a relevant technique in advanced hemoglobin characterization when other methods yield ambiguous results.
Here is a summary of the general characteristics of these electrophoretic methods:
Citrate Agar Electrophoresis
Spectroscopic Analysis of Hemoglobin Structure and Dynamics (e.g., UV-Vis, Circular Dichroism, Fluorescence)
Fluorescence spectroscopy can be used to study protein conformation, dynamics, and binding events. Intrinsic fluorescence in hemoglobin primarily arises from tryptophan residues, and changes in their fluorescence intensity, wavelength maxima, or anisotropy can report on conformational changes or interactions with other molecules.
While these spectroscopic methods are widely applied in hemoglobin research to understand the impact of mutations or external factors on protein structure and function, specific detailed research findings employing UV-Vis, Circular Dichroism, or fluorescence spectroscopy specifically for the characterization of this compound were not found in the provided search results. However, these techniques would be pertinent for future studies aiming to elucidate the precise structural and dynamic consequences of the β55(D6)Met→Lys substitution.
Structural Determination Techniques
Determining the three-dimensional structure of hemoglobin variants at atomic resolution is crucial for understanding the molecular basis of their altered properties. Several powerful techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide high-resolution structural and dynamic information about proteins in solution. NMR is particularly useful for studying protein dynamics, ligand binding, and conformational changes. Different NMR experiments can probe the local environment of individual atoms, providing detailed insights into the effects of mutations on protein structure and flexibility. While NMR spectroscopy is a valuable tool for studying hemoglobin and its variants, specific applications of NMR for the detailed structural characterization of this compound were not found in the provided search results.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules, including proteins and protein complexes, often without the need for crystallization. In single-particle Cryo-EM, a solution of the protein is rapidly frozen, and images of individual particles are collected using an electron microscope. These images are then computationally processed to reconstruct a high-resolution 3D map of the molecule. Cryo-EM is particularly advantageous for studying large protein complexes or proteins that are difficult to crystallize. While Cryo-EM has been successfully applied to determine the structure of hemoglobin, specific studies reporting the Cryo-EM structure of this compound were not identified in the search results.
In Vitro Stability Assays
In vitro stability assays are essential for evaluating the susceptibility of hemoglobin variants to denaturation and precipitation. These tests provide crucial information about the inherent stability of the abnormal hemoglobin molecule under various conditions. nih.govpediatric-respiratory-journal.com
Heat Stability Tests
Heat stability tests are commonly used to assess the thermal lability of hemoglobin variants. These tests typically involve incubating a hemolysate sample at an elevated temperature for a specific period and then observing or quantifying the amount of precipitated or denatured hemoglobin. Unstable hemoglobin variants tend to precipitate more readily than normal hemoglobin under these conditions. nih.govpediatric-respiratory-journal.com
Research findings on this compound have specifically indicated a decreased stability in heat stability tests. nih.govpediatric-respiratory-journal.comdbc.wroc.pl This reduced thermal stability is a direct consequence of the β55(D6)Met→Lys substitution, which disrupts critical interactions within the hemoglobin tetramer, making the molecule more prone to unfolding and precipitation upon heating. The positive result in heat stability tests is a key characteristic of unstable hemoglobin variants like this compound. nih.govpediatric-respiratory-journal.comdbc.wroc.pl
In addition to heat stability, this compound also demonstrated decreased stability in isopropanol (B130326) tests nih.govpediatric-respiratory-journal.comdbc.wroc.pl, another common in vitro method for assessing hemoglobin stability. The isopropanol test involves incubating hemolysate in a solution containing isopropanol, which can induce denaturation of unstable hemoglobin variants.
While specific quantitative data from heat stability tests for this compound (e.g., percentage of precipitation at a given temperature and time) were not detailed in the provided search results, the qualitative finding of decreased stability in these assays is consistently reported. nih.govpediatric-respiratory-journal.comdbc.wroc.pl
| Assay Type | Finding for this compound | Reference |
| Heat Stability Test | Decreased stability | nih.govpediatric-respiratory-journal.comdbc.wroc.pl |
| Isopropanol Test | Decreased stability | nih.govpediatric-respiratory-journal.comdbc.wroc.pl |
Isopropanol Precipitation Tests
The isopropanol precipitation test is a biochemical method commonly used to detect unstable hemoglobins. This test is based on the principle that unstable hemoglobins precipitate more readily than normal hemoglobin (Hb A) in the presence of a nonpolar solvent like isopropanol capes.gov.brchemwatch.net. The weakened internal bonds of unstable hemoglobins make them susceptible to denaturation and subsequent precipitation under these conditions chemwatch.net.
In the case of this compound, studies have shown that this variant exhibits decreased stability in isopropanol tests nih.gov. This decreased stability contributes to the formation of inclusion bodies within red blood cells nih.gov.
Data from isopropanol precipitation tests can be presented to show the difference in precipitation rates or amounts between normal hemoglobin and the unstable variant. While specific quantitative data for this compound from isopropanol tests were not detailed in the search results, the qualitative finding of decreased stability is a key characteristic revealed by this method nih.gov.
An example of how such data might be presented in a research context for unstable hemoglobins in general is shown below, illustrating the principle:
| Hemoglobin Type | Isopropanol Precipitation (Qualitative) | Implication |
| Hb A (Normal) | Minimal/Slow Precipitation | Stable |
| This compound | Increased/Rapid Precipitation | Unstable nih.gov |
Molecular Genetic Techniques for Mutation Confirmation and Analysis
Molecular genetic techniques are crucial for confirming the specific mutation responsible for a hemoglobin variant and for analyzing its genetic context.
Polymerase Chain Reaction (PCR) and DNA Sequencing
Polymerase Chain Reaction (PCR) is a technique used to amplify specific regions of DNA, allowing for detailed analysis of the globin genes dovepress.comaku.edu. DNA sequencing, often performed after PCR amplification, determines the exact nucleotide sequence of these amplified regions dovepress.comaku.edu. This allows for the identification of point mutations, small insertions, or deletions that cause hemoglobin variants aku.educincinnatichildrens.org.
For this compound, DNA sequencing has been used to confirm the underlying genetic defect. The mutation responsible for this compound is an ATG > AAG substitution at codon 55 of the HBB gene, which codes for the beta-globin chain nih.gov. This specific mutation leads to the replacement of methionine (Met) by lysine (B10760008) (Lys) at the beta 55 position nih.govnih.gov.
PCR amplification of the beta-globin gene followed by DNA sequencing is the definitive method for identifying this specific genetic alteration in individuals suspected of carrying this compound.
Restriction Fragment Length Polymorphism (RFLP) Analysis
Restriction Fragment Length Polymorphism (RFLP) analysis is a technique that detects variations in DNA sequences based on the presence or absence of specific recognition sites for restriction enzymes ebsco.com. These enzymes cut DNA at defined sequences, and mutations can create or abolish these sites, leading to fragments of different lengths after digestion ebsco.com. These fragments are then separated and visualized using gel electrophoresis ebsco.com.
While DNA sequencing is now the primary method for identifying point mutations, RFLP analysis was historically used and can still be applied in some cases for detecting known mutations if the mutation affects a restriction site ebsco.comjmatonline.com. The principle involves digesting PCR-amplified DNA with a specific restriction enzyme and observing the resulting fragment pattern on a gel ebsco.comjmatonline.com. Differences in the pattern compared to normal DNA indicate the presence of a polymorphism or mutation.
Although the search results did not provide specific details on the application of RFLP analysis directly for this compound, the technique is a general method in molecular genetics for analyzing DNA variations, including those in globin genes ebsco.comnih.gov. Its utility for this compound would depend on whether the specific mutation at codon 55 creates or abolishes a recognition site for a commercially available restriction enzyme.
Comparative Molecular Research and Broader Context
Structural and Functional Comparisons with Other Unstable Hemoglobin Variants
Unstable hemoglobin variants arise from mutations in globin genes that compromise the structural integrity of the hemoglobin molecule, leading to its destabilization, altered solubility, and intracellular precipitation. mdpi.comdynamed.com These variants can result from various mechanisms, including amino acid substitutions within the heme pocket, disruption of secondary structure, substitutions in the hydrophobic interior, amino acid deletions, or elongation of the subunit. nih.gov The resulting instability often leads to the formation of Heinz bodies, which are aggregates of denatured hemoglobin within red blood cells, contributing to hemolytic anemia. mdpi.comdynamed.com
Hemoglobin Matera is classified as an unstable beta chain variant. nih.govtandfonline.com Specifically, it involves a substitution of methionine (Met) by lysine (B10760008) (Lys) at position 55 (D6) of the beta-globin chain. nih.govtandfonline.com This particular mutation is reported to interfere with the alpha1-beta1 contact interface of the hemoglobin molecule. nih.govtandfonline.com The alpha1-beta1 interface is crucial for the formation of stable globin dimers, and disruptions at this interface can favor the accumulation of unstable monomeric subunits. nih.gov In vitro tests, such as heat and isopropanol (B130326) stability tests, demonstrated decreased stability for Hb Matera, and affected red blood cells contained inclusion bodies, consistent with the characteristics of unstable hemoglobins (B146990). nih.govtandfonline.com
Comparatively, other unstable hemoglobin variants exhibit diverse mutations and varying degrees of instability and clinical severity. For instance, Hb Bristol-Alesha, another unstable beta-globin variant, is caused by a Val to Met replacement at position 115, leading to severe anemia. frontiersin.org Hb Madrid (β115Ala → Pro) is also an unstable variant causing mild to moderate hemolytic anemia. mdpi.com Hb Indianapolis, a rare beta-globin variant, is slightly unstable and associated with moderate hemolytic anemia. mdpi.com These examples highlight that mutations at different positions and involving different amino acid changes within the globin chains can lead to the unstable phenotype, with the specific location and nature of the substitution influencing the degree of structural alteration and functional impact. oncohemakey.com
The instability in these variants often leads to altered oxygen affinity, although the effect can vary (increased or decreased), and this can influence the clinical presentation. dynamed.com While the initial report on Hb Matera primarily focused on its structural instability, detailed functional comparisons regarding oxygen affinity with other variants would provide a more complete picture.
| Unstable Hemoglobin Variant | Globin Chain | Mutation (Position, Original -> Substituted Amino Acid) | Reported Impact on Stability |
| This compound | Beta | β55 (D6) Met -> Lys | Decreased stability in heat and isopropanol tests, inclusion bodies observed. nih.govtandfonline.com Interference with α1-β1 contact. nih.govtandfonline.com |
| Hemoglobin Bristol-Alesha | Beta | β115 Val -> Met | Unstable, associated with severe hemolytic anemia. frontiersin.org |
| Hemoglobin Madrid | Beta | β115 Ala -> Pro | Unstable, associated with mild to moderate hemolytic anemia. mdpi.com |
| Hemoglobin Indianapolis | Beta | Rare, slightly unstable. mdpi.com | Associated with moderate hemolytic anemia. mdpi.com |
Analogies with Protein Misfolding and Aggregation in Other Proteinopathies
The molecular mechanisms underlying the instability and precipitation of this compound share analogies with protein misfolding and aggregation processes observed in a wide range of other proteinopathies. Proteinopathies are a class of diseases characterized by the structural abnormality of certain proteins, leading to their aggregation and disruption of cellular function. wikipedia.orgresearchgate.net These diseases include neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and prion diseases, where the accumulation of misfolded protein aggregates is a hallmark. wikipedia.orgnih.govxiahepublishing.commdpi.commdpi.comthermofisher.comresearchgate.netnih.gov
In both unstable hemoglobin disorders and other proteinopathies, mutations can lead to proteins failing to fold into their native, functional conformation. wikipedia.orgthermofisher.com These misfolded proteins can expose hydrophobic regions that are normally shielded in the correctly folded state, promoting self-association and aggregation. researchgate.netmdpi.com The aggregation process can involve the formation of soluble oligomers and eventually larger, insoluble aggregates, such as the amyloid fibrils seen in many neurodegenerative diseases or the Heinz bodies in unstable hemoglobinopathies. nih.govmdpi.commdpi.comresearchgate.net
The cellular machinery, including molecular chaperones and proteasomal degradation pathways, exists to manage misfolded proteins and prevent their aggregation. nih.govthermofisher.comresearchgate.net However, in proteinopathies, these quality control mechanisms can be overwhelmed by the increased production of misfolded proteins or by the nature of the aggregates formed. nih.govthermofisher.com The aggregation of unstable hemoglobin, like Hb Matera, within red blood cells is a manifestation of this overwhelmed cellular quality control, leading to cellular damage and premature destruction of erythrocytes. mdpi.comdynamed.com
While the specific proteins involved and the affected tissues differ significantly between hemoglobinopathies and neurodegenerative diseases, the fundamental principles of how misfolding leads to aggregation and cellular dysfunction show striking parallels. nih.govxiahepublishing.com Studying the mechanisms of hemoglobin instability and aggregation in variants like Hb Matera can therefore provide broader insights into the general principles of protein homeostasis and the pathogenesis of protein misfolding disorders.
Evolutionary and Phylogenetic Insights from Globin Chain Mutations
The study of globin chain mutations, including those leading to unstable variants like this compound, offers valuable evolutionary and phylogenetic insights. Hemoglobin genes have a long evolutionary history, originating from a common ancestor and undergoing gene duplications and divergences, resulting in the diverse globin gene families found in humans and other organisms. nih.govatlasgeneticsoncology.orgmdpi.com
Mutations in globin genes can be subject to evolutionary pressures. While many mutations may be neutral or deleterious, some can confer selective advantages, such as resistance to malaria, which has contributed to the prevalence of certain hemoglobin variants like Hb S, Hb C, and Hb E in specific geographic regions. nih.gov
Unstable hemoglobin variants, generally being associated with reduced red blood cell survival and potential clinical issues, are often considered to be under negative selection pressure. However, the persistence of these variants in populations, even at low frequencies, can provide information about mutation rates, genetic drift, and historical population movements.
The specific mutation in Hb Matera (β55 Met->Lys) occurred in the beta-globin gene. nih.govtandfonline.com Analyzing the conservation of the methionine residue at position 55 across different globin chains and species can provide insights into the functional importance of this residue and the evolutionary constraints on this position. Highly conserved residues often indicate critical roles in protein structure or function. The fact that a substitution at this position leads to instability in Hb Matera underscores its importance in maintaining the correct structure, particularly the alpha1-beta1 interface. nih.govtandfonline.com
Phylogenetic studies of globin gene sequences can help trace the origins and spread of specific mutations. Although direct phylogenetic studies focusing on the Hb Matera mutation were not found in the provided context, the broader phylogenetic analysis of globin genes reveals a dynamic history of gene duplication and loss, highlighting the evolutionary context in which such variants arise. nih.govatlasgeneticsoncology.org
Influence of Genetic Background and Modifier Genes on Molecular Phenotype
In the context of hemoglobinopathies, co-inheritance of mutations in other globin genes, particularly alpha-thalassemia, is a well-established modifier. tandfonline.comhaematologica.orgnih.govbasicmedicalkey.com Alpha-thalassemia results from reduced production of alpha-globin chains. basicmedicalkey.comresearchgate.net In individuals with an unstable beta-globin variant, an excess of alpha-globin chains that cannot find a stable beta-globin partner contributes to the precipitation of unstable hemoglobin and the severity of hemolysis. haematologica.orgbasicmedicalkey.com If alpha-thalassemia is also present, the reduced availability of alpha-globin chains can potentially ameliorate the imbalance between alpha and beta chains, leading to a milder phenotype. tandfonline.comhaematologica.orgbasicmedicalkey.com Conversely, the co-inheritance of alpha-globin gene duplications can exacerbate the imbalance and worsen the phenotype. haematologica.orgnih.gov
While the initial report on Hb Matera identified the variant in heterozygous individuals within an Italian family, the influence of their specific genetic background, such as co-inherited alpha-thalassemia or other modifier genes, on the observed phenotype was not detailed in the provided information. nih.govtandfonline.com However, based on the understanding of other unstable hemoglobinopathies, it is highly probable that such genetic factors could play a role in the variable clinical presentation among individuals carrying the Hb Matera mutation. dynamed.commpaeds.mymdpi.com
Other genetic factors, such as those affecting bilirubin (B190676) metabolism (like the UGT1A1 genotype) or iron metabolism (HFE gene mutations), can also act as modifiers, influencing specific aspects of the phenotype like jaundice or iron overload, respectively. tandfonline.commdpi.com The interplay of these genetic factors with the primary mutation in the beta-globin gene contributes to the observed phenotypic heterogeneity in hemoglobinopathies. Understanding the role of these modifier genes is crucial for accurate genotype-phenotype correlation and prognostication.
Q & A
Q. What methodological approaches are recommended for detecting hemoglobin Matera in clinical samples?
this compound can be identified using spectrophotometric analysis, which differentiates its absorption spectra from other hemoglobin derivatives. Key steps include:
- Preparing hemolysates from erythrocytes to isolate hemoglobin variants.
- Utilizing UV-Vis spectrophotometry to measure absorbance peaks specific to this compound (e.g., distinguishing between oxyhemoglobin and methemoglobin derivatives) .
- Validating results with high-performance liquid chromatography (HPLC) or capillary electrophoresis to confirm purity and concentration.
Q. How does this compound influence oxygen-binding kinetics, and what experimental setups are optimal for studying this?
Oxygen-binding properties can be assessed via tonometry and oxygen dissociation curves. Recommended protocols include:
- Measuring p50 values (partial pressure at 50% hemoglobin saturation) using a Hemox Analyzer.
- Comparing cooperativity (Hill coefficient) between this compound and wild-type hemoglobin to assess allosteric modulation .
- Controlling experimental variables (pH, temperature, 2,3-DPG levels) to mimic physiological conditions.
Q. What are the key biochemical differences between this compound and other hemoglobin variants, and which analytical techniques validate these differences?
Structural distinctions (e.g., amino acid substitutions) require:
- DNA sequencing of the HBB gene to identify mutations.
- Mass spectrometry for precise molecular weight determination.
- X-ray crystallography or cryo-EM to resolve tertiary structure changes impacting oxygen affinity .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound data derived from different analytical platforms (e.g., spectrophotometry vs. HPLC)?
Discrepancies often arise from preprocessing criteria (e.g., sigma rejection thresholds) or calibration standards. Mitigation strategies include:
Q. What multi-methodological frameworks are suitable for studying this compound’s pathophysiological mechanisms?
Integrative approaches should combine:
- In vitro assays : Erythrocyte osmotic fragility tests to assess membrane stability.
- In silico modeling : Molecular dynamics simulations to predict structural impacts of mutations.
- Clinical correlations : Longitudinal cohort studies linking this compound levels to outcomes like hemolytic anemia .
Q. What statistical considerations are critical when analyzing this compound’s association with clinical outcomes (e.g., developmental delays)?
- Use mixed-effects models to account for repeated measures in longitudinal studies.
- Adjust for confounders (e.g., maternal hemoglobin levels, gestational age) using multivariate regression .
- Apply Bonferroni correction for multiple hypothesis testing to reduce Type I errors .
Q. How should longitudinal studies be designed to assess this compound’s developmental impacts in pediatric populations?
- Define clear milestones (e.g., neurodevelopmental assessments at 6, 12, and 24 months).
- Include control groups matched for demographics and co-morbidities.
- Ensure open-access data repositories for reproducibility, as emphasized in maternal hemoglobin research .
Q. What ethical and technical challenges arise in human studies of this compound?
Q. How does variability in data preprocessing affect reproducibility in this compound research?
Differences in rejection criteria (e.g., 2.5σ vs. 3σ thresholds) can alter mean bias estimates by up to 0.5 cm in colocation experiments. Solutions include:
Q. What interdisciplinary strategies enhance understanding of this compound’s molecular interactions?
Collaborate across:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
